molecular formula C10H13N5O2S2 B5917401 N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide

N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide

Cat. No.: B5917401
M. Wt: 299.4 g/mol
InChI Key: WYAKQZOYFJEQOL-UHFFFAOYSA-N
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Description

N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is a chemical compound with the molecular formula C10H13N5O2S2 This compound is characterized by the presence of a tetrazole ring, a benzenesulfonamide group, and a sulfanyl-ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromoethylbenzenesulfonamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzenesulfonamide group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The benzenesulfonamide group can interact with proteins, potentially inhibiting their function. The sulfanyl-ethyl linkage provides additional flexibility and binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane: Similar structure with two tetrazole rings.

    N-(3,5-bis-trifluoromethyl-phenyl)-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)acetamide: Contains a trifluoromethyl-phenyl group.

Uniqueness

N-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is unique due to its combination of a tetrazole ring, benzenesulfonamide group, and sulfanyl-ethyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S2/c1-15-10(12-13-14-15)18-8-7-11-19(16,17)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKQZOYFJEQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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